BAY-826

Beschreibung

Eigenschaften

IUPAC Name |

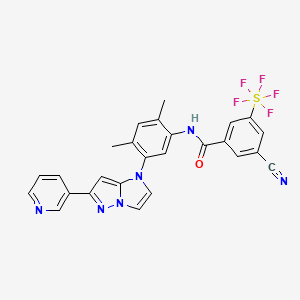

3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPASHPJAIUOWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The TIE-2 Inhibitor BAY-826: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

BAY-826 is a potent and selective small molecule inhibitor of the Tyrosine-protein kinase receptor (TIE-2), a key regulator of angiogenesis and vascular stability. This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: TIE-2 Inhibition

The primary mechanism of action of this compound is the direct inhibition of TIE-2, also known as angiopoietin-1 receptor.[1][2][3][4] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of TIE-2 and preventing its autophosphorylation.[1][2] This suppression of TIE-2 phosphorylation is the critical step in its inhibitory action, disrupting the downstream signaling cascade that promotes endothelial cell survival, vascular stabilization, and maturation.[1][5]

The angiopoietin/TIE-2 signaling axis is a crucial pathway in vascular biology. The ligand angiopoietin-1 (Ang-1) typically binds to and activates TIE-2, leading to the recruitment and phosphorylation of downstream signaling molecules. This cascade ultimately promotes vascular quiescence and stability. Conversely, angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis. By inhibiting TIE-2 phosphorylation, this compound effectively blocks the signaling initiated by both Ang-1 and Ang-2, thereby disrupting these physiological and pathological processes.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Target/System | Reference(s) |

| Dissociation Constant (Kd) | 1.6 nM | TIE-2 | [2][3] |

| IC50 | 1.3 nM | TIE-2 Autophosphorylation (HUVECs) | [4] |

| EC50 | ~1.3 nM | TIE-2 Autophosphorylation (HUVECs) | [3] |

Table 1: Potency of this compound against TIE-2

| Target Kinase | Dissociation Constant (Kd) | Reference(s) |

| TIE-2 | 1.6 nM | [2][3] |

| TIE-1 | 0.9 nM | [2] |

| DDR1 | 0.4 nM | [2] |

| DDR2 | 1.3 nM | [2] |

| LOK (STK10) | 5.9 nM | [2] |

| VEGFR | Micromolar concentrations required for effect | [2][4] |

| FGFR | Micromolar concentrations required for effect | [2][4] |

| PDGFR | Micromolar concentrations required for effect | [2][4] |

Table 2: Selectivity Profile of this compound

Signaling Pathway Inhibition

This compound disrupts the TIE-2 signaling cascade, which plays a pivotal role in angiogenesis and vascular maintenance. The following diagram illustrates the canonical Angiopoietin/TIE-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from published abstracts.[1]

TIE-2 Phosphorylation Assay (In Vitro)

This assay is designed to measure the ability of this compound to inhibit the autophosphorylation of the TIE-2 receptor in a cellular context.

In Vivo Glioma Model

This experimental model is used to assess the efficacy of this compound in a preclinical cancer model.

-

Cell Culture: Murine glioma cell lines (e.g., SMA-560) are cultured in appropriate media.

-

Animal Model: Syngeneic mice (e.g., C57BL/6) are used to allow for the implantation of the murine glioma cells without rejection.

-

Tumor Implantation: A specific number of glioma cells are stereotactically implanted into the brains of the mice to establish intracranial tumors.

-

Treatment Regimen:

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives this compound, typically via oral gavage, at a predetermined dose and schedule.

-

The control group receives a vehicle solution.

-

In some cohorts, this compound may be combined with other treatments like irradiation.

-

-

Monitoring and Endpoints:

-

Mice are monitored for tumor growth, often through non-invasive imaging techniques, and for overall health and survival.

-

Primary endpoints typically include tumor growth inhibition and overall survival.

-

-

Histological Analysis:

-

At the end of the study, or upon reaching a humane endpoint, mice are euthanized, and their brains are harvested.

-

Tumor tissue is analyzed histologically to assess parameters such as vessel density and immune cell infiltration.

-

Conclusion

This compound is a highly potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. Its mechanism of action, centered on the inhibition of TIE-2 autophosphorylation, leads to the disruption of key signaling pathways involved in angiogenesis and vascular stability. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and improving survival in animal models of glioma, particularly in combination with radiotherapy.[1] The data presented in this guide provide a comprehensive overview of the molecular and cellular pharmacology of this compound, supporting its continued investigation as a potential therapeutic agent.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A cerebral glioma model for experimental therapy and in vivo invasion studies in syngeneic BD IX rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PathSpecific™ TIE2 Cell-based Phosphorylation Assay - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Discovery and Development of the TIE-2 Inhibitor BAY-826

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-826 is a novel, potent, and orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

The angiopoietin/TIE (tunica interna endothelial cell kinase) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The TIE-2 receptor, primarily expressed on endothelial cells, and its ligands, angiopoietin-1 (Ang-1) and angiopoietin-2 (Ang-2), play a pivotal role in vessel maturation, stability, and remodeling.[3][4] Dysregulation of this pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and growth.[2][3] this compound was developed as a selective inhibitor of TIE-2 to target this pathway for therapeutic intervention, particularly in highly vascularized tumors like glioblastoma.[1][2]

Mechanism of Action

This compound is a potent inhibitor of TIE-2, binding to the receptor with a high affinity (Kd of 1.6 nM).[5] It effectively suppresses TIE-2 phosphorylation induced by its ligand Ang-1 or by the general tyrosine phosphatase inhibitor sodium orthovanadate (Na₃VO₄).[1] This inhibition of TIE-2 autophosphorylation disrupts the downstream signaling cascades that promote endothelial cell survival, migration, and vascular stabilization.[6][7]

The TIE-2 Signaling Pathway

The TIE-2 signaling pathway is initiated by the binding of angiopoietins to the TIE-2 receptor. Ang-1 binding leads to the autophosphorylation of several tyrosine residues in the intracellular domain of TIE-2, creating docking sites for various signaling proteins.[5][7] This activation triggers downstream pathways, most notably the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell survival and proliferation.[6][8]

Figure 1: TIE-2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The preclinical development of this compound involved extensive quantitative analysis to characterize its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

This compound demonstrates high potency against TIE-2 and a selective profile against a panel of other kinases.

| Target | Parameter | Value | Reference |

| TIE-2 | Kd | 1.6 nM | [5] |

| TIE-2 (HUVEC) | IC50 (autophosphorylation) | 1.3 nM | [5] |

| TIE-1 | Kd | 0.9 nM | [5] |

| DDR1 | Kd | 0.4 nM | [5] |

| DDR2 | Kd | 1.3 nM | [5] |

| LOK (STK10) | Kd | 5.9 nM | [5] |

| VEGFR, FGFR, PDGFR | Selectivity | Highly selective over | [5] |

Table 1: In Vitro Potency and Selectivity of this compound

In Vivo Efficacy in Glioma Models

This compound has shown significant anti-tumor activity in syngeneic murine glioma models, both as a single agent and in combination with radiation.

| Glioma Model | Treatment | Outcome | Reference |

| SMA-497 | This compound (100 mg/kg) | Trend towards prolonged survival | [1] |

| SMA-540 | This compound (100 mg/kg) | Trend towards prolonged survival | [1] |

| SMA-560 | This compound (100 mg/kg) | Significant survival benefit | [1] |

| SMA-497 | This compound + Irradiation (12 Gy) | Ineffective | [1] |

| SMA-560 | This compound + Irradiation (12 Gy) | Synergistic prolongation of survival | [1] |

Table 2: In Vivo Efficacy of this compound in Murine Glioma Models

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

In Vitro TIE-2 Phosphorylation Assay

This assay is used to determine the inhibitory effect of this compound on TIE-2 autophosphorylation in a cellular context.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal receptor activation.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulation: TIE-2 phosphorylation is stimulated by adding Angiopoietin-1 (Ang-1) at a final concentration of 200 ng/mL for 15 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-TIE-2 (e.g., Tyr992).

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody against total TIE-2 as a loading control.

-

-

Densitometry: The band intensities are quantified using image analysis software, and the ratio of phospho-TIE-2 to total TIE-2 is calculated.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition of TIE-2 phosphorylation against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound, alone or in combination with radiation.[9][10]

Protocol:

-

Cell Seeding: Murine glioma cell lines (e.g., SMA-560) are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500 cells/well) to allow for individual colony formation.[9]

-

Drug Treatment: After 24 hours, the cells are treated with various concentrations of this compound or vehicle control.

-

Irradiation: For combination studies, cells are irradiated with a single dose (e.g., 2-6 Gy) of X-rays after drug treatment.[10]

-

Incubation: The plates are incubated for 10-14 days to allow for colony formation, with the medium being changed every 3-4 days.[9]

-

Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with a methanol/acetic acid solution, and stained with 0.5% crystal violet solution for 30 minutes.[1]

-

Colony Counting: The plates are washed with water and air-dried. Colonies containing at least 50 cells are counted manually or using an automated colony counter.

-

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The SF is the ratio of the PE of the treated cells to the PE of the control cells. Dose-response curves are generated by plotting the SF against the drug concentration or radiation dose.

Syngeneic Intracranial Glioma Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, which is critical for assessing potential immunomodulatory effects.[5][8]

Protocol:

-

Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.

-

Cell Preparation: SMA-560 glioma cells are harvested and resuspended in sterile, serum-free medium at a concentration of 1 x 10^5 cells/µL.

-

Intracranial Injection:

-

Mice are anesthetized, and their heads are fixed in a stereotactic frame.[5][8]

-

A small burr hole is drilled in the skull at a specific location relative to the bregma (e.g., 2 mm lateral and 1 mm anterior).[8]

-

A Hamilton syringe is used to slowly inject 1 µL of the cell suspension into the brain parenchyma at a depth of 3 mm.[5]

-

The burr hole is sealed with bone wax, and the incision is sutured.

-

-

Treatment:

-

Treatment with this compound (e.g., 100 mg/kg) or vehicle is initiated 5 days after tumor cell implantation via oral gavage, once daily.

-

For combination therapy, a single dose of whole-brain irradiation (e.g., 12 Gy) is administered on day 7.

-

-

Monitoring and Endpoints:

-

Mice are monitored daily for signs of neurological deficits and weight loss.

-

The primary endpoint is overall survival.

-

For mechanistic studies, a subset of mice is euthanized at specific time points, and their brains are harvested for histological and immunohistochemical analysis (e.g., CD31 for vessel density, Iba1 for microglia/macrophages).

-

Tumor volume can be measured from histological sections using the formula: Volume = (length x width²) / 2.[11]

-

Experimental and Developmental Workflow

The preclinical development of a kinase inhibitor like this compound follows a structured workflow from initial discovery to in vivo validation.[12]

Figure 2: Preclinical Development Workflow for a Kinase Inhibitor like this compound.

Conclusion

This compound is a potent and selective TIE-2 inhibitor with demonstrated preclinical efficacy in glioma models, particularly in combination with radiotherapy. The data presented in this guide highlight its potential as a therapeutic agent for highly vascularized tumors. The detailed experimental protocols provide a foundation for further research and development of TIE-2 targeted therapies.

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intracranial Implantation of Glioma Cells [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic Assay [en.bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

BAY-826: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-826 is a potent and selective, orally available small molecule inhibitor of the Tyrosine-protein kinase receptor Tie-2 (also known as TEK).[1][2] Tie-2 is a critical receptor tyrosine kinase involved in angiogenesis and vascular stabilization, making it a compelling target for therapeutic intervention in diseases characterized by aberrant blood vessel formation, such as cancer. This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Target Profile and Potency

This compound demonstrates high-affinity binding to Tie-2, potently inhibiting its autophosphorylation. The primary measure of its potency is its dissociation constant (Kd) and its half-maximal inhibitory concentration (IC50) in cellular assays.

| Target | Parameter | Value | Cell Line/Assay |

| Tie-2 | Kd | 1.6 nM | Biochemical Assay[2][3] |

| Tie-2 | IC50 (autophosphorylation) | 1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs)[1][4] |

Kinase Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a large panel of kinases, revealing a high degree of selectivity for Tie-2.

Primary Off-Targets

While highly selective, this compound exhibits high-affinity binding to a small number of other kinases. A KINOMEscan assay against 456 kinases identified only four kinases to which this compound binds with similar high affinity to Tie-2.[2][3]

| Off-Target Kinase | Parameter | Value (nM) |

| TIE-1 | Kd | 0.9[2][3] |

| DDR1 | Kd | 0.4[2][3] |

| DDR2 | Kd | 1.3[2][3] |

| LOK (STK10) | Kd | 5.9[2] |

Selectivity Against Angiogenic Kinases

A key characteristic of this compound is its high selectivity against other receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][4] This selectivity is significant as it suggests a more targeted mechanism of action with potentially fewer side effects compared to broader-spectrum anti-angiogenic agents.

Experimental Methodologies

The characterization of this compound's target profile and selectivity involved several key experimental approaches.

KINOMEscan® Kinase Selectivity Profiling

To assess the kinase selectivity of this compound, a comprehensive KINOMEscan® assay was performed. This competition binding assay measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.

General Protocol:

-

A panel of 456 kinases is utilized.

-

Each kinase is tagged with DNA.

-

An immobilized ligand that binds to the active site of the kinases is prepared.

-

This compound is incubated with the kinase-tagged phage and the immobilized ligand.

-

The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

-

The dissociation constant (Kd) is determined by measuring the amount of kinase captured on the solid support as a function of the this compound concentration.

KINOMEscan® Experimental Workflow

Cellular Tie-2 Autophosphorylation Assay

To determine the cellular potency of this compound, its ability to inhibit the autophosphorylation of Tie-2 was assessed in relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) and glioma cells.

General Protocol (HUVECs):

-

HUVECs are cultured to sub-confluency.

-

Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).

-

Tie-2 autophosphorylation is stimulated by adding Angiopoietin-1 (Ang-1), a natural ligand for Tie-2.

-

Cells are lysed, and protein concentrations are determined.

-

Phosphorylated Tie-2 and total Tie-2 levels are measured by Western blot or ELISA using specific antibodies.

-

The IC50 value is calculated by plotting the percentage of inhibition of Tie-2 phosphorylation against the concentration of this compound.

General Protocol (Glioma Cells):

A similar protocol is followed for glioma cells, with stimulation of Tie-2 phosphorylation induced by either Angiopoietin-1 or a general tyrosine phosphatase inhibitor like sodium orthovanadate (Na3VO4) to increase basal phosphorylation.

Cellular Tie-2 Autophosphorylation Assay Workflow

Signaling Pathway Context

This compound exerts its effects by inhibiting the Tie-2 signaling pathway. This pathway plays a crucial role in vascular maturation and stability.

Simplified Tie-2 Signaling Pathway and Point of Inhibition by this compound

Conclusion

This compound is a highly potent and selective inhibitor of the Tie-2 receptor tyrosine kinase. Its well-defined target profile, characterized by strong on-target activity and minimal off-target interactions with other angiogenic kinases, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other selective kinase inhibitors. The data presented herein support the continued exploration of this compound in clinical settings where inhibition of the Tie-2 pathway is a desired therapeutic strategy.

References

The Role of BAY-826 in the Angiopoietin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-826 is a potent and selective small-molecule inhibitor of the TIE-2 receptor tyrosine kinase, a critical component of the angiopoietin signaling pathway. This pathway plays a pivotal role in vasculogenesis, angiogenesis, and vascular stability. Dysregulation of angiopoietin/TIE-2 signaling is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and progression. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. The information is intended to support researchers and drug development professionals in understanding and potentially exploring the therapeutic applications of TIE-2 inhibition.

Introduction to the Angiopoietin/TIE-2 Signaling Pathway

The angiopoietin (Ang) and their receptor TIE-2 constitute a crucial signaling axis in vascular biology. The primary ligands for TIE-2 are Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2).

-

Angiopoietin-1 (Ang-1): Primarily acts as an agonist of the TIE-2 receptor. Binding of Ang-1 to TIE-2 on endothelial cells induces receptor phosphorylation and activation of downstream signaling cascades. This promotes vascular stability, pericyte recruitment, and vessel maturation, leading to a quiescent and non-leaky vasculature.

-

Angiopoietin-2 (Ang-2): Acts as a context-dependent antagonist or partial agonist of TIE-2. In the presence of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), Ang-2 binding to TIE-2 disrupts vascular stability, loosens cell-cell junctions, and primes the endothelium for angiogenesis.

The signaling cascade initiated by TIE-2 activation involves downstream pathways such as the PI3K/Akt and MAPK pathways, which regulate endothelial cell survival, migration, and proliferation.

This compound: A Potent and Selective TIE-2 Inhibitor

This compound is a novel, orally available small-molecule inhibitor that targets the ATP-binding pocket of the TIE-2 kinase domain, thereby preventing its autophosphorylation and subsequent activation.

Chemical Properties

| Property | Value |

| Chemical Formula | C26H19F5N6OS |

| Molecular Weight | 558.5 g/mol [1] |

| CAS Number | 1448316-08-2[2] |

In Vitro Potency and Selectivity

This compound demonstrates high potency for TIE-2 with a favorable selectivity profile against other kinases.

| Parameter | Target | Value | Assay |

| IC50 | TIE-2 | 0.5 nM[3] | Kinase Inhibition Assay |

| EC50 | TIE-2 Autophosphorylation | 1.3 nM[3] | HUVEC Cellular Assay |

| Kd | TIE-2 | 1.6 nM | Kinase Binding Assay |

| Kd | TIE-1 | 0.9 nM | Kinase Binding Assay |

| Kd | DDR1 | 0.4 nM | Kinase Binding Assay |

| Kd | DDR2 | 1.3 nM | Kinase Binding Assay |

| Kd | LOK (STK10) | 5.9 nM | Kinase Binding Assay |

This compound is highly selective for TIE-2 over other angiogenic receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting the angiopoietin/TIE-2 signaling pathway. By binding to the intracellular kinase domain of TIE-2, this compound prevents its phosphorylation, which is a critical step in the activation of the receptor. This leads to the downstream inhibition of signaling pathways that are crucial for endothelial cell function.

Preclinical Efficacy in Glioblastoma Models

The in vivo efficacy of this compound has been evaluated in syngeneic mouse glioma models, which are highly vascularized tumors where angiogenesis plays a critical role in tumor progression.

In Vivo Study Design

-

Animal Models: Syngeneic mouse glioma models using SMA-497, SMA-540, SMA-560, and GL261 cell lines implanted intracranially.

-

Treatment: this compound administered via oral gavage at doses up to 100 mg/kg per day.

-

Combination Therapy: In some studies, this compound was evaluated in combination with radiation.

-

Endpoints: Animal survival, tumor volume, tumor vascularization (vessel density), and immune cell infiltration.

Summary of In Vivo Efficacy

| Glioma Model | This compound Monotherapy (Survival) | This compound + Radiation (Survival) | Key Histological Findings |

| SMA-497 | Trend towards prolonged survival[4] | Ineffective[4] | Decreased vessel density, increased leukocyte infiltration[4] |

| SMA-540 | Trend towards prolonged survival[4] | Not reported | Not reported |

| SMA-560 | Significant survival benefit[4] | Synergistic prolongation of survival[4] | Decreased tumor volume and vascularization, increased CD45+ T cell infiltrates[3] |

| GL261 | Not reported | Reduced colony formation in vitro[3] | Not reported in vivo |

These findings suggest that TIE-2 inhibition with this compound can effectively control tumor growth and improve survival in preclinical models of glioblastoma, particularly when combined with radiotherapy. The observed decrease in vessel density and increase in leukocyte infiltration point towards a multi-faceted anti-tumor effect.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

In Vitro TIE-2 Phosphorylation Assay

This assay is designed to measure the ability of this compound to inhibit the autophosphorylation of the TIE-2 receptor in a cellular context.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a desired confluency.

-

Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

TIE-2 Stimulation: TIE-2 phosphorylation is induced by treating the cells with a TIE-2 agonist like Angiopoietin-1 or a general phosphatase inhibitor like sodium orthovanadate (Na3VO4).

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated TIE-2 (p-TIE-2) and total TIE-2.

-

Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The ratio of p-TIE-2 to total TIE-2 is calculated to determine the extent of inhibition by this compound.

In Vivo Syngeneic Glioma Model

This protocol outlines the key steps for evaluating the efficacy of this compound in an intracranial glioma model.

Protocol:

-

Cell Culture: Murine glioma cell lines (e.g., SMA-560) are cultured and harvested.

-

Animal Model: C57BL/6 mice are anesthetized, and a specific number of glioma cells are stereotactically injected into the brain.

-

Treatment: Once tumors are established, mice are randomized into treatment groups. This compound is administered daily via oral gavage. For combination studies, a single dose of radiation is delivered to the tumor-bearing hemisphere.

-

Monitoring: Animals are monitored daily for clinical signs of tumor progression and survival.

-

Tissue Collection: At the study endpoint, brains are harvested, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry: Brain sections are stained with antibodies against:

-

CD31 (PECAM-1): To visualize blood vessels and determine microvessel density.

-

CD45: To identify and quantify infiltrating leukocytes.

-

-

Image Analysis: Stained slides are digitized, and image analysis software is used to quantify the stained area for vessel density and the number of positive cells for leukocyte infiltration.

Conclusion

This compound is a potent and selective TIE-2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action, centered on the inhibition of the angiopoietin/TIE-2 signaling pathway, leads to a reduction in tumor vascularization and an increase in immune cell infiltration. These findings highlight the therapeutic potential of TIE-2 inhibition as a strategy for treating highly angiogenic tumors. Further research into the pharmacokinetics and clinical efficacy of this compound is warranted to translate these promising preclinical results into patient benefits.

References

BAY-826: A Deep Dive into a Novel TIE-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-826, a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase. We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental methodologies based on available data.

Core Concepts: Targeting Angiogenesis in Cancer

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. A key pathway in regulating angiogenesis is the TIE-2 signaling axis. The receptor tyrosine kinase TIE-2, predominantly expressed on endothelial cells, plays a crucial role in vascular maturation and stability. Its activation by angiopoietin-1 (Ang-1) promotes vessel integrity, while its modulation by angiopoietin-2 (Ang-2) can lead to vascular destabilization and facilitate angiogenesis, particularly in the tumor microenvironment.

This compound emerges as a therapeutic agent designed to disrupt this process by directly targeting and inhibiting the activity of the TIE-2 kinase.

Mechanism of Action: Inhibition of TIE-2 Phosphorylation

This compound is a selective and potent inhibitor of TIE-2.[1] Its primary mechanism of action is the inhibition of TIE-2 autophosphorylation, a critical step in the activation of its downstream signaling cascade.[2] By preventing this phosphorylation, this compound effectively blocks the intracellular signals that promote endothelial cell survival, migration, and vessel formation.

Signaling Pathway

The TIE-2 signaling pathway is central to the effects of this compound. Upon binding of its ligand, Ang-1, TIE-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways, most notably the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. This compound, by inhibiting TIE-2 phosphorylation, prevents the activation of these crucial downstream effectors.

Preclinical Data

Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound, particularly in the context of glioblastoma, a highly vascularized brain tumor.

In Vitro Activity

This compound has shown potent and selective inhibition of TIE-2 in various in vitro assays.

| Parameter | Value | Cell Line/Assay | Reference |

| Kd (Dissociation Constant) | 1.6 nM | Kinase Assay | [1] |

| EC50 (TIE-2 Autophosphorylation) | ~1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |

| IC50 (TIE-2 Autophosphorylation in HUVECs) | 1.3 nM | HUVECs |

This compound exhibits high selectivity for TIE-2. While it also binds with high affinity to TIE-1, DDR1, DDR2, and LOK, it shows significantly lower activity against other angiogenic receptor tyrosine kinases such as VEGFR, FGFR, or PDGFR.[1][3]

In Vivo Efficacy in Syngeneic Murine Glioma Models

A key study by Schneider et al. (2017) investigated the efficacy of this compound in several syngeneic murine glioma models.

| Animal Model | Treatment | Key Findings | Reference |

| SMA-497, SMA-540, SMA-560, GL-261 | This compound (100 mg/kg, oral gavage, daily) | Inhibition of TIE-2 phosphorylation in vivo. | [2] |

| SMA-497 and SMA-540 | This compound Monotherapy | Trend toward prolonged survival. | [2] |

| SMA-560 | This compound Monotherapy | Significant survival benefit. | [2] |

| SMA-497 | This compound + Irradiation | Ineffective in prolonging survival. | [2] |

| SMA-560 | This compound + Irradiation | Synergistic prolongation of survival. | [2] |

| Glioma Models | This compound Treatment | Decreased vessel densities and increased leukocyte infiltration. | [2] |

These findings suggest that TIE-2 inhibition by this compound can improve tumor control, particularly in highly vascularized tumors, and may act synergistically with other treatment modalities like radiation in specific contexts.

Experimental Protocols

The following are summaries of the experimental methodologies used in the preclinical evaluation of this compound, based on available information.

Cell Lines and Culture

-

Murine Glioma Cell Lines: SMA-497, SMA-540, SMA-560, and GL-261.

-

Culture Conditions: Cells were cultured as adherent monolayers in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum and 2 mM glutamine.

In Vitro TIE-2 Phosphorylation Assay

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in appropriate culture vessels.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Stimulation: TIE-2 autophosphorylation is induced using a stimulating agent (e.g., Angiopoietin-1 or Na₃VO₄).

-

Lysis and Analysis: Cells are lysed, and the levels of phosphorylated TIE-2 are quantified using methods such as Western blotting or ELISA.

In Vivo Syngeneic Glioma Model

-

Animal Model: Female VM/Dk mice are used for the implantation of syngeneic glioma cells.

-

Tumor Cell Implantation: A specific number of glioma cells (e.g., SMA-560) are intracranially implanted.

-

Treatment Administration: this compound is administered orally via gavage at a specified dose (e.g., 100 mg/kg daily). Treatment is typically initiated a few days post-implantation.

-

Monitoring: Animal survival is monitored daily.

-

Histological Analysis: At the end of the study or when animals become symptomatic, brains are harvested for histological analysis to assess vessel density (e.g., using CD31 staining) and leukocyte infiltration (e.g., using CD45 staining).

Safety and Pharmacokinetics

Detailed public information regarding the safety, toxicity, pharmacokinetics, and metabolism of this compound is limited. Safety Data Sheets (SDS) from commercial suppliers indicate standard handling precautions for a research chemical. Further investigation into non-public records or future publications will be necessary to obtain a comprehensive safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion and Future Directions

This compound is a promising, potent, and selective TIE-2 inhibitor with demonstrated preclinical efficacy in glioma models. Its ability to inhibit TIE-2 phosphorylation, leading to anti-angiogenic effects and modulation of the tumor microenvironment, positions it as a compelling candidate for further development, both as a monotherapy and in combination with other cancer treatments. Future research should focus on elucidating its detailed safety profile, pharmacokinetic properties, and exploring its efficacy in a broader range of cancer types. Clinical trials will be essential to determine its therapeutic potential in human patients.

References

The Potential of BAY-826 in Glioma and Glioblastoma: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide delves into the preclinical evidence surrounding BAY-826, a novel TIE-2 inhibitor, and its therapeutic potential in the challenging landscape of glioma and glioblastoma. This document synthesizes available data on its mechanism of action, efficacy in preclinical models, and key experimental methodologies to provide a comprehensive resource for further investigation and development.

Core Mechanism of Action: TIE-2 Inhibition

This compound is a potent and selective, orally available small molecule inhibitor of the tunica interna endothelial cell kinase (TIE-2) receptor.[1][2][3] The angiopoietin/TIE signaling axis is a critical pathway in angiogenesis, a process central to the growth and progression of highly vascularized tumors like glioblastoma.[1][2] By inhibiting TIE-2, this compound disrupts this signaling cascade, leading to anti-angiogenic effects.[1][4] The molecule has demonstrated high affinity for TIE-2 with a dissociation constant (Kd) of 1.6 nM.[3][5] It also shows high selectivity against other angiogenic kinases such as VEGFR, FGFR, or PDGFR.[3][5]

Preclinical Efficacy of this compound in Glioma Models

In vivo studies using syngeneic murine glioma models have demonstrated the potential of this compound in controlling tumor growth and improving survival.[1][2]

Monotherapy and Combination Therapy with Irradiation

Research has explored this compound both as a single agent and in combination with irradiation, a standard treatment modality for glioblastoma. As a monotherapy, this compound showed a trend towards prolonged survival in two out of four glioma models (SMA-497 and SMA-540) and a significant survival benefit in the SMA-560 model.[1][2]

The combination of this compound with irradiation yielded synergistic effects in the SMA-560 model, resulting in a significant prolongation of survival.[1][2] However, this synergistic effect was not observed in the SMA-497 model, suggesting that the efficacy of this combination may be context-dependent and vary between different glioma subtypes.[1][2]

Effects on the Tumor Microenvironment

Treatment with this compound, both alone and in combination with radiation, has been shown to decrease vessel density in tumors.[1][4] Additionally, an increase in leukocyte infiltration into the tumor was observed, although this effect was also seen with single treatment modalities, suggesting it might be an independent process.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| In Vitro Activity | |

| Target | TIE-2 |

| Dissociation Constant (Kd) | 1.6 nM[3][5] |

| Selectivity | High selectivity against VEGFR, FGFR, PDGFR[3][5] |

| Cellular Effect | Inhibition of Angiopoietin-1 or Na3VO4-induced TIE-2 phosphorylation in glioma cells[1][2][3] |

| In Vivo Efficacy in Syngeneic Mouse Glioma Models | |

| Model | Treatment |

| SMA-497 | This compound Monotherapy |

| This compound + Irradiation | |

| SMA-540 | This compound Monotherapy |

| SMA-560 | This compound Monotherapy |

| This compound + Irradiation |

| Pharmacodynamic Effects in In Vivo Models | |

| Effect | Observation |

| TIE-2 Phosphorylation | Potent inhibition of ANG-1-stimulated TIE-2 autophosphorylation in murine lungs[5] |

| Tumor Vasculature | Decreased vessel densities[1][4] |

| Immune Infiltration | Increased leukocyte infiltration[1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro TIE-2 Phosphorylation Assay

To assess the inhibitory activity of this compound on its target, TIE-2 phosphorylation was measured in glioma cells. Cells were stimulated with either Angiopoietin-1 (Ang-1) or sodium orthovanadate (Na3VO4) to induce TIE-2 phosphorylation. The effect of this compound on this phosphorylation was then quantified, likely through Western blotting or ELISA-based methods.[1][2][3]

Syngeneic Mouse Glioma Models

-

Cell Lines: Murine glioma cell lines such as SMA-497, SMA-540, SMA-560, and GL-261 were used.[1][5]

-

Implantation: A specific number of glioma cells (e.g., 5x10^3 SMA cells or 2x10^4 GL-261 cells) were suspended in PBS and stereotactically injected into the right striatum of syngeneic mice (VM/Dk or C57Bl/6).[5]

-

Treatment: this compound was administered daily via oral gavage at a dose of 100 mg/kg body weight. The control group received the solvent vehicle (10% Ethanol/40% Solutol/50% Aqua dest).[4][5]

-

Irradiation: For combination studies, a single dose of 12 Gy was delivered to the tumor-bearing hemisphere.[4]

-

Endpoint: The primary endpoint was survival, with animals being monitored until the onset of neurological symptoms.

Immunohistochemical Analysis

To evaluate the effects of this compound on the tumor microenvironment, brain sections from treated and control animals were analyzed by immunohistochemistry.

-

Vessel Density: Staining for CD31, an endothelial cell marker, was used to quantify the number of capillaries within the tumor.[4]

-

TIE-2 Expression: The levels of TIE-2 were assessed by evaluating the staining intensity and the number of TIE-2 positive vessels.[4]

-

Leukocyte Infiltration: Staining for leukocyte common antigen was performed to determine the extent of immune cell infiltration into the tumor.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and experimental procedures can aid in understanding the research conducted on this compound.

Caption: Mechanism of this compound action via TIE-2 inhibition.

Caption: Workflow for in vivo preclinical studies of this compound.

Future Directions and Considerations

The preclinical data on this compound in glioma models is promising, particularly the synergistic effects observed with radiation in certain contexts.[1][2] These findings suggest that TIE-2 inhibition could be a valuable strategy for targeting the highly vascularized nature of glioblastoma.[1][2]

Further research is warranted to:

-

Investigate the mechanisms underlying the differential response to combination therapy observed in various glioma models.

-

Explore potential biomarkers to identify patients who are most likely to benefit from this compound treatment.

-

Evaluate the efficacy of this compound in combination with other standard-of-care and emerging therapies for glioblastoma.

-

Conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.

This technical guide provides a foundational understanding of the preclinical research on this compound in glioma and glioblastoma. The presented data and methodologies offer a starting point for researchers aiming to build upon these findings and translate them into clinical applications for patients with these devastating brain tumors.

References

- 1. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. This compound | TIE-2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

BAY-826: A Technical Guide to its Primary Research Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary research applications of BAY-826, a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase. This document synthesizes key findings from preclinical studies, detailing its mechanism of action, quantitative biochemical and cellular activity, and its efficacy in in vivo cancer models. Experimental methodologies are described to facilitate the replication and further exploration of its therapeutic potential.

Core Mechanism of Action

This compound is a novel, orally available inhibitor targeting the angiopoietin/tunica interna endothelial cell kinase (TIE) signaling axis, a critical pathway in angiogenesis and tumor vascularization.[1] Its primary mechanism of action is the inhibition of TIE-2 phosphorylation.[1][2] By binding to the TIE-2 kinase, this compound effectively blocks the downstream signaling triggered by its ligands, the angiopoietins, particularly Angiopoietin-1 (Ang-1). This inhibition disrupts the formation and stabilization of blood vessels, a crucial process for tumor growth and survival.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

| Parameter | Value | Target/System | Reference |

| Dissociation Constant (Kd) | 1.6 nM | TIE-2 | [2][3] |

| Cellular EC50 | ~1.3 nM | Inhibition of TIE-2 autophosphorylation in HUVECs | [3] |

| Kinase Selectivity | High affinity for TIE-1 (Kd=0.9 nM), DDR1 (Kd=0.4 nM), DDR2 (Kd=1.3 nM), and LOK (Kd=5.9 nM) out of 456 kinases tested. | Kinase panel | [2][3] |

| In Vivo Efficacy | Significant survival benefit in the SMA-560 syngeneic mouse glioma model. | Murine glioma models | [1] |

| In Vivo Target Modulation | Potently inhibits ANG-1-stimulated TIE-2 autophosphorylation in murine lungs at doses of 25, 50, and 100 mg/kg (oral gavage). | Female CB17/scid mice | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the primary research of this compound are outlined below.

This protocol details the methodology used to assess the in vitro efficacy of this compound in inhibiting TIE-2 phosphorylation in glioma cell lines.[1][3]

Cell Lines and Culture:

-

Murine glioma cell lines: SMA-497, SMA-540, SMA-560, and GL-261.[3]

-

Cells are cultured as adherent monolayers in Dulbecco's Modified Eagle Medium (DMEM).[3]

-

The medium is supplemented with 10% heat-inactivated fetal calf serum and 2 mM glutamine.[3]

Experimental Procedure:

-

Pre-incubation: Cells are pre-incubated for 10 minutes at 37°C with either 1 µM this compound or 0.1% DMSO as a vehicle control.[3]

-

Induction of TIE-2 Phosphorylation: TIE-2 autophosphorylation is induced for 20 minutes using either 4 mM Na3VO4 or 400 ng/mL COMP-ANG-1.[3]

-

Analysis: The level of TIE-2 phosphorylation is then quantified, likely through methods such as Western blotting or ELISA, to determine the inhibitory effect of this compound.

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy, both as a single agent and in combination with irradiation, in syngeneic mouse glioma models.[1]

Animal Models:

-

Syngeneic mouse glioma models using SMA-497, SMA-540, and SMA-560 cell lines.[1]

Treatment Regimens:

-

Single-agent therapy: this compound administered to tumor-bearing mice.

-

Combination therapy: Co-treatment with this compound and irradiation.[1]

Efficacy Endpoints:

-

Survival: Monitoring and recording the survival duration of the treated mice. A significant survival benefit was observed in the SMA-560 model with single-agent treatment, and a synergistic prolongation of survival was seen with combination therapy in the same model.[1]

-

Tumor Vasculature and Immune Infiltration: Analysis of tumor tissue for changes in vessel density and leukocyte infiltration.[1] Decreased vessel densities were observed.[1]

Summary of Preclinical Findings and Future Directions

Preclinical research demonstrates that this compound is a highly potent and selective TIE-2 inhibitor with demonstrated in vitro and in vivo activity against glioma models.[1] The compound effectively suppresses TIE-2 phosphorylation, leading to anti-angiogenic effects and, in some models, a significant survival benefit, particularly when combined with radiotherapy.[1] These findings underscore the therapeutic potential of targeting the Angiopoietin/TIE-2 axis in highly vascularized tumors like glioblastoma.[1]

Future research should focus on further elucidating the synergistic mechanisms between TIE-2 inhibition and radiotherapy, exploring the role of this compound in modulating the tumor microenvironment beyond angiogenesis, and evaluating its efficacy in a broader range of preclinical cancer models. These studies will be crucial in guiding the clinical development of this compound and other TIE-2 inhibitors as novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for BAY-826 in Murine Glioma Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of BAY-826, a potent and selective TIE-2 inhibitor, for the study of glioma in murine models. The following protocols and data are derived from published research and are intended to serve as a guide for designing and executing experiments to evaluate the efficacy of this compound.

Introduction

Glioblastoma is a highly aggressive and vascularized brain tumor with a poor prognosis. The angiopoietin/TIE-2 signaling axis is a critical pathway in tumor angiogenesis and vascular remodeling, making it a compelling target for therapeutic intervention. This compound is an orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2] Preclinical studies have demonstrated its potential to improve tumor control in syngeneic mouse glioma models, particularly in highly vascularized tumors.[1]

Quantitative Data Summary

The following table summarizes the key in vivo dosage and administration details for this compound in mouse glioma models based on available literature.

| Parameter | Details | Source |

| Drug | This compound | [2] |

| Target | TIE-2 Receptor Tyrosine Kinase | [1][2] |

| Animal Model | Syngeneic murine glioma models (e.g., SMA-560) in VM/Dk mice | [1] |

| Dosage | 100 mg/kg body weight | [2] |

| Administration Route | Oral gavage | [2] |

| Frequency | Daily | [2] |

| Vehicle/Formulation | 10% Ethanol / 40% Solutol / 50% Aqua dest | [2] |

| Reported Efficacy | Significant survival benefit in the SMA-560 glioma model. Synergistic prolongation of survival when combined with irradiation in the SMA-560 model. | [1] |

Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting the TIE-2 signaling pathway, which plays a crucial role in angiogenesis, vascular stability, and glioma cell invasion.

Figure 1: this compound inhibits TIE-2 phosphorylation, blocking downstream signaling pathways involved in angiogenesis and glioma cell invasion.

Experimental Protocols

I. Preparation of this compound Formulation

Objective: To prepare a stable and homogenous formulation of this compound for oral administration to mice.

Materials:

-

This compound powder

-

Ethanol (100%)

-

Solutol® HS 15 (Polyoxy-15-hydroxystearate)

-

Sterile distilled water (Aqua dest)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the number of mice and the 100 mg/kg dosage.

-

Prepare the vehicle solution by mixing 10% ethanol, 40% Solutol, and 50% sterile distilled water by volume. For example, to make 10 ml of vehicle, mix 1 ml of ethanol, 4 ml of Solutol, and 5 ml of sterile distilled water.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the vehicle solution to the this compound powder. The final concentration will depend on the desired dosing volume (typically 100-200 µL per mouse).

-

Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming and sonication may be used to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Prepare fresh daily before administration.

II. Orthotopic Murine Glioma Model Establishment (SMA-560)

Objective: To establish intracranial gliomas in mice using the syngeneic SMA-560 cell line.

Materials:

-

SMA-560 murine glioma cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Hemocytometer or automated cell counter

-

VM/Dk mice (6-8 weeks old)

-

Stereotactic apparatus for small animals

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools (scalpel, forceps, etc.)

-

Betadine and alcohol swabs

-

Bone wax or surgical glue

-

Warming pad

Procedure:

-

Culture SMA-560 cells in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Shave the scalp and sterilize the surgical area with betadine and alcohol swabs.

-

Make a small incision in the scalp to expose the skull.

-

Using stereotactic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., right cerebral hemisphere).

-

Slowly inject the desired number of SMA-560 cells (e.g., 5 x 10^4 cells in 0.5 µL) into the brain parenchyma at a specific depth.

-

Slowly withdraw the needle to prevent reflux of the cell suspension.

-

Seal the burr hole with bone wax or surgical glue and suture the scalp incision.

-

Monitor the mouse during recovery on a warming pad. Provide post-operative analgesics as per institutional guidelines.

-

Monitor tumor growth using non-invasive imaging (e.g., MRI) or by observing clinical signs (e.g., weight loss, neurological deficits).

Figure 2: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse glioma model.

III. In Vivo Efficacy Evaluation

Objective: To assess the anti-tumor activity of this compound in mice bearing orthotopic gliomas.

Procedure:

-

Once tumors are established (as determined by imaging or a set time post-implantation), randomize the mice into treatment and control groups.

-

Administer this compound (100 mg/kg) or the vehicle solution daily via oral gavage.

-

Monitor the mice daily for changes in body weight, clinical signs of tumor progression (e.g., lethargy, hunched posture, neurological deficits), and survival.

-

The primary endpoint is typically survival, which can be plotted on a Kaplan-Meier curve and analyzed statistically (e.g., log-rank test).

-

At the time of euthanasia (due to tumor burden or at the end of the study), brains can be harvested for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67, and vascular markers like CD31) to assess tumor size and microvessel density.

Conclusion

This compound is a promising therapeutic agent for targeting the TIE-2 signaling pathway in glioma. The provided protocols and data offer a foundation for researchers to further investigate its efficacy, mechanism of action, and potential in combination with other therapies for the treatment of this devastating disease. Adherence to established animal care and use guidelines is paramount for the successful and ethical execution of these in vivo studies.

References

Application Notes and Protocols: BAY-826 Solubility in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of BAY-826, a potent TIE-2 inhibitor, in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. Adherence to these guidelines is crucial for accurate and reproducible experimental results.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in DMSO and information regarding its use in ethanol-containing solvent systems.

| Solvent | Solubility | Molar Equivalent (at max solubility) | Notes |

| DMSO | 100 mg/mL[1] | 179.04 mM[1] | Requires sonication for complete dissolution. It is highly recommended to use fresh, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1] |

| Ethanol | Data not available | - | While a specific solubility value in 100% ethanol is not readily available in the literature, this compound has been used in formulations containing ethanol. For in vivo studies, a vehicle of 10% Ethanol, 40% Solutol, and 50% Aqua dest has been utilized for oral gavage administration.[1] |

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution of this compound in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 558.53 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile, conical-bottom microcentrifuge tubes or glass vials with Teflon-lined caps

-

Calibrated pipettes

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Aliquoting this compound: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mg/mL solution, add 1 mL of DMSO.

-

Initial Mixing: Briefly vortex the mixture to suspend the powder in the solvent.

-

Sonication for Dissolution: Place the vial in a bath sonicator and sonicate until the solution becomes clear and all particulate matter is dissolved. This step is crucial for achieving the maximum solubility.[1]

-

Sterile Filtration (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution of this compound

This protocol describes the dilution of the DMSO stock solution to a final working concentration in an aqueous-based medium (e.g., cell culture medium).

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed cell culture medium or desired aqueous buffer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thaw Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.

-

Dilution Step: For example, to prepare a 1 µM working solution in 10 mL of cell culture medium:

-

Prepare an intermediate dilution by adding a small volume of the 100 mg/mL stock solution to the culture medium.

-

Further dilute this intermediate solution to the final concentration of 1 µM.

-

Note: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

-

-

Mixing: Gently mix the working solution by pipetting or inverting the tube.

-

Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Visualization of Key Processes

This compound Signaling Pathway Inhibition

This compound is a potent inhibitor of the TIE-2 receptor tyrosine kinase. The diagram below illustrates the canonical Angiopoietin/TIE-2 signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of TIE-2 signaling by this compound.

Experimental Workflow: Preparing a this compound Stock Solution

The following diagram outlines the logical workflow for the preparation of a this compound stock solution in DMSO as described in Protocol 1.

Caption: Workflow for this compound stock solution preparation.

References

BAY-826 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-826 is a highly potent and selective small molecule inhibitor of the tyrosine kinase receptor TIE-2 (Tek).[1][2] It binds to TIE-2 with a high affinity, exhibiting a dissociation constant (Kd) of 1.6 nM.[2][3] this compound has demonstrated efficacy in in vivo models, particularly in the context of highly vascularized tumors such as glioblastoma.[1] Its mechanism of action involves the inhibition of TIE-2 autophosphorylation, a critical step in the signaling cascade initiated by its ligand, angiopoietin-1 (Ang-1).[1][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy for in vitro and in vivo studies.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 558.53 g/mol | |

| CAS Number | 1448316-08-2 | [3] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥98% (HPLC) | |

| Dissociation Constant (Kd) for TIE-2 | 1.6 nM | [2][3] |

| IC50 for TIE-2 Autophosphorylation in HUVECs | 1.3 nM | |

| Solubility in DMSO | 100 mg/mL (179.04 mM) | [3] |

| Solubility in Ethanol | 100 mM |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous or newly opened DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 558.53 g/mol * (1000 mg / 1 g) = 5.5853 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the desired volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.5853 mg of this compound. It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can affect solubility.[3]

-

-

Dissolve the compound:

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If dissolution is difficult, brief sonication in an ultrasonic bath may be used to aid the process.[3]

-

-

Aliquot and Store:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Storage and Stability

Proper storage of this compound is crucial to maintain its activity.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [3] |

| 4°C | 2 years | [3] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [3] |

| -20°C | 1 month | [3] |

To prevent degradation, it is highly recommended to store stock solutions at -80°C for long-term use.[3] For short-term use, -20°C is acceptable for up to one month.[3] Always protect the compound from light.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use.

Figure 1. Simplified signaling pathway of TIE-2 and its inhibition by this compound.

Figure 2. General experimental workflow for in vitro studies using this compound.

References

Troubleshooting & Optimization

Troubleshooting BAY-826 insolubility in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-826, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on supplier information, Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in both solvents. One supplier suggests that using newly opened, hygroscopic DMSO can significantly impact the solubility and recommends ultrasonication to aid dissolution.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?

A2: This is a common issue for compounds with low aqueous solubility. DMSO is a strong organic solvent, but when diluted into an aqueous medium, its solvating power is reduced, causing the compound to crash out of solution. To prevent this, you can try several strategies:

-

Use of Co-solvents and Surfactants: Incorporate pharmaceutically acceptable co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) in your final aqueous solution to maintain solubility.[1]

-

Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a more dilute solution.

-

Use of Cyclodextrins: Encapsulating the compound in a cyclodextrin, such as SBE-β-CD, can improve its aqueous solubility.[1]

Q3: What are the general chemical properties of this compound?

A3: this compound is a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase.[1][2][3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 558.53 g/mol | [1] |

| Formula | C₂₆H₁₉F₅N₆OS | [1] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥98% | |

| CAS Number | 1448316-08-2 | [1] |

Q4: How should I store this compound solutions?

A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Troubleshooting Guide: Insolubility in Aqueous Solutions

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Step 1: Initial Assessment and Optimization of Dilution Technique

Before modifying your formulation, ensure your dilution technique is optimal.

-

Rapid Stirring: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.

-

Temperature: While not always effective, gentle warming of the aqueous buffer (if compatible with your experimental setup) might temporarily increase solubility during dilution.

Step 2: Employing Excipients for Solubilization

If optimizing the dilution technique is insufficient, the next step is to use solubility-enhancing excipients. The choice of excipient will depend on your specific experimental requirements (e.g., in vitro vs. in vivo).

This approach utilizes a combination of a co-solvent and a surfactant to maintain the solubility of this compound in an aqueous environment.

Experimental Protocol:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

In a separate tube, add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

-

Add 450 µL of saline (or your desired aqueous buffer) to the mixture to achieve a final volume of 1 mL.[1]

This protocol yields a clear solution of at least 1 mg/mL.[1]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Experimental Protocol:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline (or your desired aqueous buffer).

-

Add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.[1]

This protocol also yields a clear solution of at least 1 mg/mL.[1]

Step 3: Alternative Formulations for in vivo Studies

For specific in vivo applications like oral gavage, other formulations can be considered.

For lipophilic compounds, a lipid-based formulation can be suitable for oral delivery.

Experimental Protocol:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]

This protocol yields a clear solution of at least 1 mg/mL, but it is noted that this formulation should be used with caution for dosing periods exceeding half a month.[1]

This formulation has been used in syngeneic mouse glioma models.[1]

Experimental Protocol:

-

Prepare a formulation of 10% Ethanol, 40% Solutol, and 50% distilled water.

-

The method of incorporating this compound into this vehicle is not explicitly detailed but would likely involve initial dissolution in the ethanol component before adding the other components.

Summary of Formulation Options

| Formulation Component(s) | Application | Final Concentration (min) | Reference |

| DMSO, PEG300, Tween-80, Saline | In vitro / In vivo | ≥ 1 mg/mL | [1] |

| DMSO, SBE-β-CD, Saline | In vitro / In vivo | ≥ 1 mg/mL | [1] |

| DMSO, Corn Oil | In vivo (oral) | ≥ 1 mg/mL | [1] |

| Ethanol, Solutol, Water | In vivo (oral) | Not specified | [1] |

Visualizations

Signaling Pathway

Caption: Simplified TIE-2 signaling pathway inhibited by this compound.

Experimental Workflow: Troubleshooting Insolubility

Caption: Logical workflow for troubleshooting this compound insolubility.

Experimental Workflow: Co-solvent/Surfactant Formulation

References

Technical Support Center: BAY-826 In Vivo Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY-826 in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that may be encountered during in vivo studies with this compound.

Q1: Why am I observing inconsistent anti-tumor efficacy with this compound across different tumor models?

A1: The efficacy of this compound, a potent TIE-2 inhibitor, can be highly dependent on the specific tumor model being used. Published studies have shown that while this compound can significantly prolong survival in some syngeneic mouse glioma models (like SMA-560), it may only show a trend towards prolonged survival or be ineffective in others (such as SMA-497 and SMA-540).[1]

Troubleshooting Steps:

-

Model Selection: Ensure the chosen in vivo model has a high degree of vascularization and reliance on the Angiopoietin/TIE-2 signaling pathway for tumor angiogenesis.

-

Combination Therapy: Consider combining this compound with other treatment modalities. For instance, a synergistic effect on survival has been observed when this compound is combined with irradiation in the SMA-560 glioma model.[1]

-

Dose Optimization: The dosage of this compound may need to be optimized for your specific tumor model. While 100 mg/kg daily by oral gavage has been used effectively, a dose-response study may be necessary.

Q2: I am having difficulty dissolving this compound for in vivo administration. What is the recommended vehicle?

A2: this compound is soluble in DMSO and ethanol.[2] For in vivo oral gavage, a commonly used vehicle is a mixture of 10% Ethanol, 40% Solutol, and 50% distilled water.[3]

Troubleshooting Steps:

-

Vehicle Preparation: Ensure the components of the vehicle are of high purity and are mixed thoroughly.

-